Fluvoxamine - 54739-18-3

Fluvoxamine

Catalog Number: EVT-463574
CAS Number: 54739-18-3
Molecular Formula: C15H21F3N2O2
Molecular Weight: 318.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluvoxamine is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI) []. It is primarily investigated in scientific research for its effects on serotonergic neurotransmission and its implications for various biological processes.

Mechanism of Action

Fluvoxamine primarily acts by inhibiting the reuptake of serotonin, a neurotransmitter, at the presynaptic neuronal membrane []. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The increased serotonin levels are believed to contribute to the observed therapeutic effects in conditions associated with serotonergic dysregulation.

Physical and Chemical Properties Analysis

Fluvoxamine appears as a white to off-white crystalline powder []. It is practically insoluble in water but soluble in organic solvents like ethanol, methanol, and dichloromethane. It has a melting point of around 56-58°C. Fluvoxamine is a weak base with a pKa of approximately 9.4.

Applications
  • Neuropsychiatric disorders: Investigating fluvoxamine's effects on behavioral and cognitive functions in animal models of depression [], anxiety [], and obsessive-compulsive disorder [, , ]. Researchers use these models to understand the mechanisms underlying these disorders and to explore potential therapeutic strategies.
  • Pain modulation: Investigating fluvoxamine's potential analgesic effects, particularly in the context of neuropathic pain []. Studies explore the involvement of various serotonin receptor subtypes in mediating these effects.
  • Inflammatory processes: Exploring fluvoxamine's potential anti-inflammatory properties in both in vitro and in vivo models []. Research focuses on the impact of fluvoxamine on the expression of inflammatory genes and its ability to modulate immune cell activity.
  • Drug-drug interactions: Investigating the potential for fluvoxamine to interact with other drugs that are metabolized by the cytochrome P450 enzyme system, particularly CYP1A2 and CYP2D6 [, , ]. This research aims to understand the mechanisms underlying these interactions and to develop strategies for minimizing potential adverse effects.
  • Chronopharmacology: Exploring the influence of the time of day on fluvoxamine's pharmacological effects []. This research investigates the role of circadian rhythms in mediating drug response and aims to optimize dosing strategies.
Future Directions
  • Understanding the role of sigma-1 receptors: Investigating the potential contribution of sigma-1 receptor modulation to the overall pharmacological profile of fluvoxamine [, , ]. This research may reveal new therapeutic applications and enhance our understanding of fluvoxamine's mechanism of action.
  • Exploring non-traditional applications: Investigating fluvoxamine's potential benefits in conditions beyond its traditional indications, such as its antiviral activity against SARS-CoV-2 [, ] and its effects on cardiac hypertrophy [].
  • Developing personalized medicine strategies: Utilizing pharmacogenetic approaches to optimize fluvoxamine dosing based on individual genetic variations, particularly in genes involved in its metabolism, such as CYP2D6 [].

Fluvoxamino Acid

  • Relevance: Fluvoxamino acid is relevant to fluvoxamine as it is a direct metabolite and may contribute to the overall pharmacological effects of the drug, albeit to a lesser extent. []

Terfenadine

  • Relevance: Terfenadine is structurally unrelated to fluvoxamine but is relevant due to the potential for a dangerous drug interaction. Fluvoxamine is a potent inhibitor of CYP3A4, and coadministration with terfenadine can lead to dangerously elevated terfenadine levels and an increased risk of cardiac arrhythmias. [, , , , ]

    Cisapride

    • Relevance: Cisapride, while structurally dissimilar to fluvoxamine, shares the same risk of a serious drug interaction. Fluvoxamine's potent inhibition of CYP3A4 can lead to elevated cisapride levels and an increased risk of potentially fatal cardiac arrhythmias. [, , , , ]
    • Relevance: Although structurally different from fluvoxamine, alprazolam is relevant due to a potential drug interaction. Fluvoxamine's inhibition of CYP3A4 can significantly reduce the clearance of alprazolam, leading to increased plasma levels and enhanced pharmacological effects, such as sedation and cognitive impairment. [, , , , ]
    • Relevance: While not structurally related to fluvoxamine, diazepam is relevant due to a potential for a significant pharmacokinetic interaction. Fluvoxamine's inhibition of CYP3A4 and CYP2C19 can lead to substantial accumulation of diazepam and its active metabolite, N-desmethyldiazepam, resulting in increased and prolonged benzodiazepine effects. [, , , , ]

    Theophylline

    • Relevance: Theophylline is structurally distinct from fluvoxamine but is highly relevant due to the potential for a significant drug interaction. Fluvoxamine is a potent CYP1A2 inhibitor, and coadministration with theophylline can significantly decrease theophylline clearance, leading to increased plasma levels and an elevated risk of theophylline toxicity. [, , , , ]

    Warfarin

    • Relevance: Although structurally different from fluvoxamine, warfarin is relevant because of a potential for drug interaction. Fluvoxamine inhibits CYP2C9 and can increase warfarin plasma concentrations, thereby increasing the risk of bleeding. [, , , , ]
      • Relevance: Caffeine is structurally unrelated to fluvoxamine but is relevant because fluvoxamine is a strong inhibitor of CYP1A2. This inhibition can significantly reduce caffeine clearance, leading to higher caffeine levels in the body and potentially increasing the risk of caffeine-related side effects. [, ]
      • Relevance: Dextromethorphan is not structurally similar to fluvoxamine. It is relevant to fluvoxamine because it is used as a probe drug to assess CYP2D6 activity in vivo. []

      Omeprazole

      • Relevance: Omeprazole is structurally distinct from fluvoxamine but relevant due to a clinically significant drug interaction. Fluvoxamine inhibits CYP2C19, and coadministration can significantly increase omeprazole exposure, particularly in individuals who are extensive metabolizers of CYP2C19. This interaction may lead to an increased risk of omeprazole-related adverse effects. []
      • Relevance: Escitalopram is structurally related to fluvoxamine and shares a similar mechanism of action. The relevance lies in their potential drug interaction, as fluvoxamine, being a CYP2C19 inhibitor, can significantly increase the plasma concentrations of escitalopram. []
      • Relevance: Desmethylescitalopram is structurally related to both fluvoxamine and escitalopram. The potential drug interaction is of significant relevance, as fluvoxamine's inhibition of CYP2C19 can lead to altered ratios of desmethylescitalopram to escitalopram in plasma. []

      Lidocaine

      • Relevance: Lidocaine is structurally dissimilar to fluvoxamine but is relevant due to a clinically significant drug interaction. Fluvoxamine is a potent inhibitor of CYP1A2 and can significantly reduce the clearance of lidocaine, increasing the risk of lidocaine toxicity. []

      Melatonin

      • Relevance: While structurally different from fluvoxamine, melatonin is relevant because fluvoxamine is a potent inhibitor of CYP1A2. This inhibition can significantly decrease the degradation of melatonin, leading to increased melatonin levels, which may have therapeutic implications. []

      Pindolol

      • Relevance: Pindolol is structurally dissimilar to fluvoxamine but is relevant due to its potential to enhance the therapeutic effects of fluvoxamine in certain conditions, particularly delusional depression. [] Although the exact mechanism of this interaction is not fully understood, it is thought to involve modulation of serotonin and/or norepinephrine systems.

      Clozapine

      • Relevance: Clozapine is structurally dissimilar to fluvoxamine, but the potential for a pharmacokinetic interaction exists due to their shared metabolic pathways. Fluvoxamine, a potent inhibitor of CYP1A2 and CYP2C19, can increase clozapine plasma concentrations, potentially leading to an increased risk of adverse effects. [, , ]

      Olanzapine

      • Relevance: While structurally different from fluvoxamine, olanzapine is relevant due to potential pharmacokinetic interactions. Fluvoxamine, being a CYP1A2 inhibitor, can impact the metabolism of olanzapine, potentially leading to changes in olanzapine plasma levels. []

      Serotonin (5-HT)

      • Relevance: Serotonin is highly relevant to fluvoxamine as fluvoxamine exerts its therapeutic effects by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. [, , ]

      N-Desmethylclozapine

      • Relevance: N-Desmethylclozapine is relevant to the study of fluvoxamine and clozapine coadministration as fluvoxamine can influence the ratio of N-desmethylclozapine to clozapine in plasma. This alteration in metabolite ratios may contribute to changes in the overall therapeutic or adverse effect profile of clozapine. []

      Imipramine

      • Relevance: While structurally dissimilar to fluvoxamine, imipramine is relevant as it represents a different class of antidepressants. Studies have compared the efficacy, tolerability, and side effect profiles of fluvoxamine with those of imipramine. [, ]

      Brain-Derived Neurotrophic Factor (BDNF)

      • Relevance: BDNF is not a drug but is relevant to fluvoxamine because studies suggest that fluvoxamine may exert some of its antidepressant effects by increasing BDNF levels in specific brain regions, such as the hippocampus. [, ]

      Properties

      CAS Number

      54739-18-3

      Product Name

      Fluvoxamine

      IUPAC Name

      2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

      Molecular Formula

      C15H21F3N2O2

      Molecular Weight

      318.33 g/mol

      InChI

      InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3

      InChI Key

      CJOFXWAVKWHTFT-UHFFFAOYSA-N

      SMILES

      COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

      Solubility

      7.34e-03 g/L

      Synonyms

      Desiflu
      DU 23000
      DU-23000
      DU23000
      Dumirox
      Faverin
      Fevarin
      Floxyfral
      Fluvoxadura
      Fluvoxamin AL
      Fluvoxamin beta
      Fluvoxamin neuraxpharm
      Fluvoxamin ratiopharm
      Fluvoxamin Stada
      Fluvoxamin-neuraxpharm
      Fluvoxamin-ratiopharm
      Fluvoxamina Geminis
      Fluvoxamine
      Fluvoxamine Maleate
      Fluvoxamine Maleate, (E)-Isomer
      Fluvoxamine, (Z)-Isomer
      Geminis, Fluvoxamina
      Luvox
      Novo Fluvoxamine
      Novo-Fluvoxamine
      Nu Fluvoxamine
      Nu-Fluvoxamine
      PMS Fluvoxamine
      PMS-Fluvoxamine
      ratio Fluvoxamine
      ratio-Fluvoxamine

      Canonical SMILES

      COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

      Isomeric SMILES

      COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.